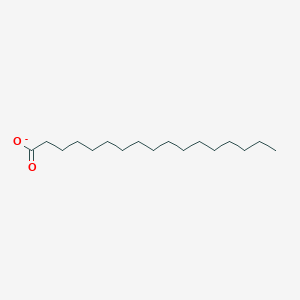

Margarate

Description

Propriétés

Formule moléculaire |

C17H33O2- |

|---|---|

Poids moléculaire |

269.4 g/mol |

Nom IUPAC |

heptadecanoate |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/p-1 |

Clé InChI |

KEMQGTRYUADPNZ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Dietary Sources of Heptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community for its potential as a biomarker for dairy fat intake and its emerging associations with various health outcomes. Unlike its even-chained counterparts, heptadecanoic acid is not synthesized endogenously in significant amounts in humans and is primarily obtained from dietary sources. This technical guide provides a comprehensive overview of the natural dietary sources of heptadecanoic acid, detailed experimental protocols for its quantification, and an exploration of its known interactions with key cellular signaling pathways.

Natural Dietary Sources of Heptadecanoic Acid

Heptadecanoic acid is predominantly found in dairy products and the meat of ruminant animals, with minor contributions from certain fish and plant sources. The presence of this fatty acid in ruminant-derived products is a result of microbial fermentation in the rumen.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data for heptadecanoic acid content in various food sources, compiled from multiple scientific studies and databases. These values can vary based on factors such as animal feed, breed, and processing methods.

Table 1: Heptadecanoic Acid Content in Dairy Products

| Food Product | Heptadecanoic Acid Content (mg/100g) | Reference(s) |

| Unsalted Butter | 350 | [3] |

| Fermented Butter | 330 | [3] |

| Salted Butter | 330 | [3] |

| Cream (milk fat) | 200 | [3] |

| Whipping Cream (milk fat) | 170 | [3] |

| Cheddar Cheese | 150 | [3] |

| Process Cheese | 140 | [3] |

| Cream Cheese | 140 | [3] |

| Emmental Cheese | 140 | [3] |

| Blue Cheese | 130 | [3] |

| Parmesan Cheese | 120 | [3] |

| Gouda Cheese | 120 | [3] |

| Whole Milk Powder | 110 | [3] |

| Milk Fat | Constitutes ~0.61% of total fatty acids | [1][4] |

Table 2: Heptadecanoic Acid Content in Ruminant Meats

| Food Product | Heptadecanoic Acid Content | Reference(s) |

| Ruminant Meat Fat | Constitutes ~0.83% of total fatty acids | [1][4] |

| Beef (Imported, Sirloin, lean, raw) | 36 mg/100g | [5] |

| Lamb | Higher concentrations than beef | [6][7] |

| Mutton Fat | Contains heptadecanoic acid | [6] |

Table 3: Heptadecanoic Acid Content in Fish and Seafood

| Food Product | Heptadecanoic Acid Content (% of total fatty acids) | Reference(s) |

| Various Marine Fish Species | 0.31 - 1.84 | [8][9] |

| Big-eye Tuna (raw) | 8 mg/100g | [5] |

| Atlantic Capelin (semi-dried, raw) | 8 mg/100g | [5] |

| Amago Salmon (cultured, raw) | 8 mg/100g | [5] |

Table 4: Heptadecanoic Acid Content in Plant-Based Foods

| Food Product | Heptadecanoic Acid Content | Reference(s) |

| Erythrina crista-galli (trunkwood and bark) | Constituent | [4] |

| Various Plant Families (e.g., Poaceae, Fabaceae) | Trace amounts | [4] |

| Soybean, Tofu | 8 mg/100g | [5] |

Experimental Protocols for Quantification of Heptadecanoic Acid

The accurate quantification of heptadecanoic acid in food matrices is crucial for dietary intake assessment and research. The standard method involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction: Modified Folch Method

This method is widely used for the total lipid extraction from various biological samples.[10][11]

Materials:

-

Homogenizer

-

Centrifuge

-

Separating funnel or centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Chloroform

-

Methanol

-

0.9% NaCl solution or distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Homogenization: Homogenize a known weight of the food sample with a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be approximately 20 times the volume of the sample (e.g., 1g of tissue in 20 mL of solvent).[11]

-

Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration through a Büchner funnel with Whatman No. 1 filter paper or by centrifugation.

-

Washing: Transfer the filtrate to a separating funnel or centrifuge tube and add 0.2 volumes of 0.9% NaCl solution or distilled water. Mix thoroughly by vortexing.[11]

-

Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the mixture into two phases.[11]

-

Lipid Collection: The lower phase, which contains the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase is discarded.

-

Drying: Dry the collected chloroform phase by passing it through a filter paper containing anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract. The sample should not be allowed to evaporate to complete dryness.

-

Storage: Redissolve the lipid extract in a small volume of chloroform-methanol (2:1, v/v), flush with nitrogen, and store at -20°C until further analysis.

Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters. A common and effective method is transesterification using Boron Trifluoride (BF₃) in methanol.[12][13]

Materials:

-

Screw-capped glass tubes

-

Water bath or heating block

-

14% Boron Trifluoride (BF₃) in methanol

-

n-Hexane or n-Heptane

-

Saturated NaCl solution

Procedure:

-

Sample Preparation: Place a known amount of the lipid extract (typically 10-100 mg) into a screw-capped glass tube.

-

Saponification (for glycerides and phospholipids): Add 0.5N methanolic NaOH and reflux until fat globules disappear (typically 5-10 minutes).

-

Esterification: Add 14% BF₃-methanol solution to the tube.[12]

-

Heating: Tightly cap the tube and heat in a water bath at 60-100°C for a specified time (e.g., 2 minutes to 2 hours, depending on the specific protocol and lipid complexity).[14]

-

Extraction of FAMEs: Cool the tube to room temperature. Add n-hexane or n-heptane and a saturated NaCl solution to the tube. Vortex vigorously to extract the FAMEs into the upper organic layer.

-

Collection: Carefully transfer the upper hexane/heptane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS to separate, identify, and quantify individual fatty acids, including heptadecanoic acid.

Typical GC-MS Parameters: [15][16][17][18][19]

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a DB-FATWAX UI or equivalent, is typically used for FAME analysis. (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[16]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector, with an injection temperature of around 220-250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 70-100°C), ramp up to a higher temperature (e.g., 220-240°C), and hold for a period to ensure all components elute.[15][16]

-

Mass Spectrometer (if used): Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[17][18]

Signaling Pathways and Heptadecanoic Acid

Emerging research suggests that odd-chain fatty acids, including heptadecanoic acid, may influence cellular signaling pathways involved in metabolism and cell proliferation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Some studies have indicated that heptadecanoic acid may have an inhibitory effect on this pathway, particularly in the context of cancer cells.[20] For instance, it has been shown to suppress glucose import and PI3K/Akt signaling in lung adenocarcinoma cells.[20]

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its main downstream effectors are the transcriptional co-activators YAP and TAZ. While some studies have explored the interplay between lipid metabolism and the Hippo pathway, direct evidence linking heptadecanoic acid to the regulation of this pathway is currently limited and represents an area for future investigation.[21][22][23]

Conclusion

Heptadecanoic acid is a unique dietary fatty acid primarily sourced from ruminant fats. Its accurate quantification in food is essential for nutritional research and understanding its physiological roles. The provided experimental protocols offer a robust framework for such analyses. While the inhibitory effects of heptadecanoic acid on the PI3K/Akt/mTOR pathway are beginning to be elucidated, its interaction with other signaling networks, such as the Hippo pathway, remains an important area for further scientific exploration. This guide serves as a valuable technical resource for professionals engaged in lipid research, nutritional science, and the development of novel therapeutics.

References

- 1. atamankimya.com [atamankimya.com]

- 2. grazingguide.net [grazingguide.net]

- 3. Foods High in Heptadecanoic acid (ant) | Whole Food Catalog [wholefoodcatalog.info]

- 4. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 5. Foods High in Heptadecanoic acid (621st - 640th) | Whole Food Catalog [wholefoodcatalog.info]

- 6. Secure Verification [vet-erinar.vet.bg.ac.rs]

- 7. researchgate.net [researchgate.net]

- 8. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipid extraction by folch method | PPTX [slideshare.net]

- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 17. agilent.com [agilent.com]

- 18. shimadzu.com [shimadzu.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Margaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margaric acid, also known as heptadecanoic acid (17:0), is a saturated long-chain fatty acid that has garnered increasing interest in the scientific community.[1][2][3] Traditionally used as an internal standard in fatty acid analysis due to its relatively low natural abundance, recent studies have highlighted its potential role in various physiological and pathological processes, including cellular signaling and cancer therapy.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of margaric acid, detailed experimental protocols for its analysis, and an exploration of its known metabolic and signaling pathways.

Physicochemical Properties

Margaric acid is a white, crystalline solid at room temperature.[2][7] Its properties are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties of Margaric Acid

| Property | Value | References |

| IUPAC Name | Heptadecanoic acid | [2][7] |

| Synonyms | Margarinic acid, Daturic acid, 17:0 | [2] |

| Molecular Formula | C₁₇H₃₄O₂ | [2][7] |

| Molar Mass | 270.45 g/mol | [2][4] |

| Appearance | White crystalline solid | [2][7] |

| Melting Point | 59-62 °C (138-144 °F; 332-335 K) | [1][2][7] |

| Boiling Point | 227 °C (441 °F; 500 K) at 100 mmHg | [2][4] |

| Density | 0.853 g/cm³ | [2][4] |

| pKa | Approximately 4.95 | [1] |

Table 2: Solubility of Margaric Acid

| Solvent | Solubility | References |

| Water | Practically insoluble | [2][7] |

| Ethanol | Soluble | [7][8] |

| Ether | Freely soluble | [4] |

| Chloroform | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL | [6] |

| Dimethylformamide (DMF) | Approximately 25 mg/mL | [6] |

Chemical Properties and Reactions

Margaric acid exhibits the typical chemical reactivity of a saturated carboxylic acid.

-

Esterification: It readily undergoes esterification with alcohols in the presence of an acid catalyst to form esters.

-

Saponification: Reaction with a strong base, such as sodium hydroxide, yields the corresponding salt (sodium heptadecanoate) and water.[9]

-

Reduction: Margaric acid can be reduced to its corresponding alcohol, 1-heptadecanol, using reducing agents or through catalytic hydrogenation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of margaric acid.

Determination of Melting Point

The capillary melting point method is a standard procedure for determining the melting point of solid organic compounds like margaric acid.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Ensure the margaric acid sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.

Principle: Fatty acids are first converted to their more volatile methyl esters (FAMEs). These FAMEs are then separated by gas chromatography based on their boiling points and polarity, and subsequently identified and quantified by mass spectrometry.

Protocol for FAME Preparation and GC-MS Analysis:

-

Esterification: A sample containing margaric acid is transesterified to its methyl ester using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent like hexane.

-

GC-MS Analysis:

-

Inject the extracted FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

The oven temperature is programmed to ramp up to allow for the separation of different FAMEs.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

-

Identification of margaric acid methyl ester is achieved by comparing its retention time and mass spectrum with that of a known standard.

-

Quantification can be performed using an internal standard method.

-

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of margaric acid.

Sample Preparation: Dissolve a small amount of margaric acid in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectrum: The proton NMR spectrum will show characteristic signals for the terminal methyl group (a triplet around 0.88 ppm), the methylene groups of the long alkyl chain (a large multiplet around 1.25 ppm), the methylene group alpha to the carboxyl group (a triplet around 2.34 ppm), and the acidic proton of the carboxyl group (a broad singlet at a variable chemical shift, typically >10 ppm).

-

¹³C NMR Spectrum: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 180 ppm), the alpha-carbon (around 34 ppm), the omega-carbon (the terminal methyl group, around 14 ppm), and the other methylene carbons in the chain (between 22 and 32 ppm).

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in margaric acid.

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent.

-

Characteristic Absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[10]

-

A strong C=O stretching band for the carbonyl group, typically appearing around 1700-1725 cm⁻¹.[11]

-

C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.

-

A C-O stretching band between 1210 and 1320 cm⁻¹.[10]

-

Metabolic and Signaling Pathways

Metabolism of Margaric Acid

As an odd-chain fatty acid, the metabolism of margaric acid differs slightly from that of even-chain fatty acids.

β-Oxidation: Margaric acid undergoes β-oxidation in the mitochondria to produce energy. This process sequentially removes two-carbon units in the form of acetyl-CoA. Because margaric acid has an odd number of carbons (17), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

Metabolism of Margaric Acid via β-Oxidation.

Role in Cellular Signaling

Recent research has indicated that margaric acid can influence cellular signaling pathways, particularly in the context of cancer.

Inhibition of PI3K/Akt Pathway: Studies have shown that heptadecanoic acid can inhibit the proliferation of certain cancer cells, such as non-small-cell lung cancer and pancreatic cancer cells, by suppressing the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][9] This pathway is crucial for cell growth, survival, and proliferation.

Modulation of JAK/STAT Pathway: There is also evidence to suggest that odd-chain fatty acids can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in inflammation and cell growth.[4]

Inhibitory Effect of Margaric Acid on the PI3K/Akt Signaling Pathway.

Experimental Workflows

Workflow for Solubility Determination

A general workflow for determining the solubility of margaric acid in a given solvent.

Experimental Workflow for Solubility Determination.

Conclusion

Margaric acid, once considered primarily as an analytical standard, is emerging as a fatty acid with significant biological relevance. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is crucial for advancing research into its metabolic and signaling roles. This guide provides a foundational resource for scientists and researchers in drug development and related fields to facilitate further exploration of this intriguing molecule.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]

- 2. heptadecanoic acid, 506-12-7 [thegoodscentscompany.com]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Anaplerotic Role of Odd-Chain Fatty Acids in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of odd-chain fatty acid (OCFA) metabolism. OCFAs, once considered minor players in the landscape of lipid biology, are now recognized for their significant contributions to cellular energy, signaling, and overall metabolic health. This document details their metabolic pathways, impact on key cellular processes, and methodologies for their study, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids are distinguished by a hydrocarbon tail with an odd number of carbon atoms. The most common dietary OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which are primarily found in ruminant milk and meat.[1][2] Beyond dietary intake, OCFAs can be endogenously synthesized from propionate produced by gut microbiota fermentation of dietary fiber, and through peroxisomal α-oxidation of even-chain fatty acids.[3] Emerging evidence has linked higher circulating levels of OCFAs with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, sparking significant interest in their therapeutic potential.[3][4]

Core Metabolic Pathways of Odd-Chain Fatty Acids

The metabolism of OCFAs diverges from their even-chain counterparts at the final step of β-oxidation, yielding a molecule with profound implications for central carbon metabolism.

β-Oxidation of Odd-Chain Fatty Acids

Similar to even-chain fatty acids, OCFAs are catabolized in the mitochondria through a cyclical process of β-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. However, the final round of β-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[2]

The Anaplerotic Fate of Propionyl-CoA

Propionyl-CoA cannot directly enter the tricarboxylic acid (TCA) cycle. Instead, it is converted to the TCA cycle intermediate, succinyl-CoA, through a three-step enzymatic process:[2]

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer.

-

Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .

The entry of succinyl-CoA into the TCA cycle is an anaplerotic reaction, meaning it replenishes the pool of TCA cycle intermediates. This is a key distinction from even-chain fatty acids, which are solely ketogenic and do not contribute to the net increase of TCA cycle intermediates. This anaplerotic potential allows OCFAs to support gluconeogenesis and other biosynthetic pathways that draw from the TCA cycle.

Quantitative Impact of Odd-Chain Fatty Acids on Metabolism

The influence of OCFAs on metabolic health is supported by a growing body of quantitative data from observational studies, clinical trials, and in vitro experiments.

| Study Type | Key Findings | Quantitative Data | Reference(s) |

| Human Observational Studies | Higher circulating OCFAs are associated with a lower risk of cardiometabolic diseases. | For each standard deviation increase in circulating C15:0 and C17:0, the risk of type 2 diabetes is reduced by 29% and 46%, respectively. | [5] |

| A meta-analysis of 49 prospective studies found that higher levels of OCFAs were associated with a reduced risk of cardiovascular disease (Relative Risk: 0.85). | [5] | ||

| Dietary Intervention Studies | Dairy and fiber intake are correlated with plasma OCFA levels. | In a cohort of post-myocardial infarction patients, circulating C15:0 was significantly correlated with total dairy and dairy fat intake (Spearman's r = 0.19 for both). | [6] |

| Circulating C17:0 was correlated with both dairy intake (r = 0.14) and fiber intake (r = 0.19). | [6] | ||

| In Vitro Cancer Cell Studies | Pentadecanoic acid (C15:0) exhibits anti-proliferative effects on various cancer cell lines. | The IC₅₀ value for C15:0 in MCF-7 breast cancer stem-like cells was 119 µM after 48 hours of treatment. | [4] |

| Heptadecanoic acid (C17:0) shows cytotoxic effects on pancreatic cancer cells. | The IC₅₀ value for C17:0 in MIA PaCa-2 pancreatic cancer cells was 77.47 µM. | [7] |

Role of Odd-Chain Fatty Acids in Cellular Signaling

OCFAs and their metabolic precursor, propionate, are emerging as important modulators of key signaling pathways that govern cell growth, inflammation, and metabolism.

Inhibition of JAK2/STAT3 Signaling by Pentadecanoic Acid

In the context of cancer biology, pentadecanoic acid (C15:0) has been shown to suppress the stemness of breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4][8] This pathway is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation. C15:0 has been observed to decrease the phosphorylation of both JAK2 and STAT3, even in the presence of the inflammatory cytokine IL-6, a potent activator of this pathway.[4][8]

Modulation of AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and growth. Pentadecanoic acid (C15:0) has been identified as an activator of AMPK and an inhibitor of mTOR.[9][10][11] AMPK activation shifts the cell towards catabolic processes to generate ATP, while mTOR inhibition suppresses anabolic processes like protein and lipid synthesis. The OCFA precursor, propionate, has also been shown to activate AMPK in hepatocytes via the G-protein coupled receptor GPR43, leading to an increase in intracellular calcium and subsequent activation of the upstream kinase CaMKKβ.[12] This positions OCFAs and their precursors as key regulators of cellular metabolic state.

Experimental Protocols for Odd-Chain Fatty Acid Research

Rigorous and reproducible experimental design is paramount in elucidating the roles of OCFAs. The following sections outline key methodologies for their study.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acids in biological samples. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Workflow:

-

Lipid Extraction:

-

For cultured cells (approx. 1-2 million), pellet the cells and add 200 µL of cold methanol containing an appropriate internal standard (e.g., deuterated C17:0).

-

Vortex to precipitate proteins.

-

Add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.

-

Add 200 µL of water to induce phase separation, vortex, and centrifuge.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization to FAMEs (Acid-Catalyzed):

-

To the dried lipid extract, add 2 mL of 12-14% boron trifluoride (BF₃) in methanol.

-

Seal the tube and heat at 80-100°C for 30-60 minutes.

-

Cool the reaction and add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME-containing hexane solution into the GC-MS.

-

Use a polar capillary column (e.g., a biscyanopropyl or wax-type column) for optimal separation of FAMEs.

-

Employ a temperature gradient to elute FAMEs based on their chain length and degree of unsaturation.

-

Use electron impact (EI) ionization and scan for a mass range that includes the expected molecular ions and fragmentation patterns of the FAMEs of interest.

-

Quantify individual fatty acids by comparing their peak areas to that of the internal standard.

-

In Vitro Cell Culture Experiments with Odd-Chain Fatty Acids

Cell culture models are invaluable for dissecting the molecular mechanisms of OCFA action.

Methodology for Treating Cells with Pentadecanoic Acid:

-

Cell Seeding:

-

Seed cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well or in larger formats with a proportional cell density.

-

Allow cells to adhere and grow to 70-80% confluency in complete culture medium.

-

-

Preparation of Fatty Acid-BSA Complex:

-

Prepare a stock solution of pentadecanoic acid in ethanol.

-

In a separate tube, prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.

-

Slowly add the fatty acid stock solution to the BSA solution while vortexing to create a fatty acid-BSA complex. This improves solubility and mimics physiological transport. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

-

Sterile-filter the fatty acid-BSA complex solution.

-

-

Cell Treatment:

-

Remove the complete medium from the cells and replace it with the medium containing the desired concentrations of the pentadecanoic acid-BSA complex.

-

Include a vehicle control (medium with BSA and the same concentration of ethanol used to dissolve the fatty acid).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Downstream Assays:

-

Following treatment, cells can be harvested for various analyses, including:

-

Cell Viability/Proliferation Assays: (e.g., MTT, crystal violet) to determine IC₅₀ values.

-

Western Blotting: to analyze changes in protein expression and phosphorylation states of signaling molecules (e.g., pJAK2, pSTAT3, pAMPK).

-

Gene Expression Analysis (qPCR): to measure changes in the transcription of target genes.

-

Metabolite Analysis: (e.g., GC-MS) to assess changes in the cellular fatty acid profile.

-

-

Conclusion and Future Directions

Odd-chain fatty acids represent a promising area of research with significant potential for therapeutic applications in metabolic and proliferative diseases. Their unique anaplerotic role in replenishing TCA cycle intermediates and their ability to modulate key signaling pathways underscore their importance in cellular metabolism. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Future research should focus on elucidating the precise molecular targets of OCFAs, expanding the scope of clinical trials to validate their health benefits, and exploring their potential as adjuvants in cancer therapy and for the management of metabolic syndrome.

References

- 1. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. F6Publishing [f6publishing.com]

- 5. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Margarate (C17:0) as a Biomarker for Dietary Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Margarate, or heptadecanoic acid (C17:0), is a saturated odd-chain fatty acid increasingly recognized as a valuable biomarker for the dietary intake of certain foods, particularly dairy products.[1][2] Unlike even-chain fatty acids, which are abundant in the human diet and can be readily synthesized endogenously, this compound is present in smaller quantities and its levels in biological tissues are more directly influenced by dietary sources.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound as a dietary biomarker. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the experimental protocols, data interpretation, and underlying metabolic pathways. This guide summarizes quantitative data from various studies, offers detailed experimental procedures, and presents visual representations of key processes to facilitate a deeper understanding of this compound's role as a biomarker.

Introduction to this compound (C17:0)

This compound is a 17-carbon saturated fatty acid.[1][3] While it can be synthesized endogenously to a limited extent, its primary sources in the human diet are ruminant fat, making it a strong candidate biomarker for the consumption of dairy products and, to a lesser extent, ruminant meats.[1][3][4] Some studies also suggest a potential link between this compound levels and fish intake.[5][6] The concentration of this compound in various biological samples, including plasma, erythrocytes, and adipose tissue, can provide an objective measure of dietary intake, complementing traditional self-reported methods like food frequency questionnaires (FFQs), which are prone to recall bias.[7][8][9]

The interest in this compound as a biomarker extends to its potential associations with various health outcomes. Epidemiological studies have linked higher levels of odd-chain saturated fatty acids, including this compound, with a reduced risk of cardiometabolic diseases, inflammation, and other chronic conditions.[1] This has spurred further research into its metabolic roles and the implications of dietary choices on its circulating levels.

Quantitative Data on this compound as a Dietary Biomarker

The correlation between this compound levels in biological samples and dietary intake has been investigated in numerous studies. The strength of this correlation can vary depending on the population, the biological matrix analyzed, and the dietary assessment method used. The following tables summarize key quantitative findings from the literature.

Table 1: Correlation between Plasma/Serum this compound (C17:0) and Dairy Intake

| Study Population | Biological Matrix | Dietary Assessment | Correlation Coefficient (r) | p-value | Reference |

| Mexican Adolescents (males) | Plasma | FFQ | 0.115 | 0.11 | [6] |

| Mexican Adolescents (females) | Plasma | FFQ | 0.062 | 0.37 | [6] |

| EPIC Cohort (Gipuzkoa) | Plasma | FFQ | - | - | [10] |

| Adults | Plasma | FFQ | Weak association | - | [11] |

Table 2: Correlation between Erythrocyte this compound (C17:0) and Dairy Intake

| Study Population | Biological Matrix | Dietary Assessment | Correlation Coefficient (r) | p-value | Reference |

| Adolescents (Intervention) | Erythrocytes | 24-h recall | Positive correlation | <0.05 | [12] |

| EPIC Cohort (Gipuzkoa) | Erythrocytes | FFQ | 0.613 (with plasma C17:0) | - | [10] |

Table 3: Correlation between Adipose Tissue this compound (C17:0) and Dairy Intake

| Study Population | Biological Matrix | Dietary Assessment | Finding | Reference |

| Observational Study | Adipose Tissue | Dietary Assessment | Valid marker for long-term intake | [13] |

Experimental Protocols

Accurate measurement of this compound requires meticulous attention to sample collection, processing, and analytical procedures. This section provides detailed methodologies for the key experiments involved in using this compound as a dietary biomarker.

Subject Recruitment and Dietary Assessment

A robust study design begins with well-defined participant cohorts and accurate dietary intake assessment.

Experimental Workflow for Subject Recruitment and Dietary Assessment

References

- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. schebb-web.de [schebb-web.de]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. Plasma Fatty Acid Biomarkers of Dairy Consumption Are Associated with Sex-Dependent Effects on Metabolic Syndrome Components in Mexican Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.utep.edu [scholarworks.utep.edu]

- 8. cambridge.org [cambridge.org]

- 9. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

C17:0 Fatty Acid and its Intricate Relationship with the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing attention for its inverse association with the risk of various metabolic diseases, including type 2 diabetes and cardiovascular conditions. While traditionally viewed as a biomarker for dairy fat intake, emerging evidence suggests a more complex interplay between dietary sources, endogenous synthesis, and host metabolism. This technical guide provides an in-depth exploration of the current understanding of C17:0, with a particular focus on its relationship with the gut microbiome. We delve into the dietary origins and endogenous production pathways of C17:0, summarize key quantitative data, and present detailed experimental methodologies for its study. Furthermore, we visualize the known signaling pathways influenced by C17:0, offering a comprehensive resource for researchers and professionals in the field of nutrition, microbiology, and drug development.

Introduction

Odd-chain saturated fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have historically been considered of minor physiological significance due to their low concentrations in human tissues compared to their even-chain counterparts.[1] However, a growing body of epidemiological evidence has challenged this notion, revealing a consistent inverse correlation between circulating levels of C15:0 and C17:0 and the incidence of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2] This has spurred significant interest in understanding the sources and metabolic roles of these intriguing fatty acids.

C17:0, also known as margaric acid, is primarily obtained from the diet through the consumption of ruminant fats, such as those found in dairy products and meat.[2] Consequently, it has been widely used as a biomarker for dairy fat intake.[3] However, the relationship is not entirely straightforward, with evidence pointing towards endogenous synthesis as a significant contributor to circulating C17:0 levels. This guide will explore the multifaceted origins of C17:0 and critically evaluate its connection to the gut microbiome, a key player in host metabolism and immune function.

Sources of C17:0 Fatty Acid

The concentration of C17:0 in the human body is a result of a balance between dietary intake and endogenous production.

Dietary Sources

The primary dietary sources of C17:0 are products from ruminant animals. The microbial fermentation process in the rumen of animals like cows, sheep, and goats produces odd-chain fatty acids, which are then incorporated into their milk and fat tissues.

| Food Product | C17:0 Concentration ( g/100g of total fatty acids) | Reference |

| Butter | 0.66 | [4] |

| Cheese | 0.58 | [4] |

| Cream | Not specified | [4] |

| Yogurt | Not specified | [4] |

| Sheep Tail Fat | ~3.02 | [5] |

Endogenous Synthesis

While dietary intake is a significant source, evidence suggests that endogenous synthesis also plays a crucial role in determining circulating C17:0 levels. Two primary pathways have been proposed for the endogenous production of C17:0.

The gut microbiome ferments dietary fibers to produce short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.[6] Propionyl-CoA, derived from the metabolism of propionate, can serve as a precursor for the synthesis of odd-chain fatty acids. While even-chain fatty acids are synthesized from acetyl-CoA, the substitution of propionyl-CoA as the initial building block can lead to the formation of OCFAs like C17:0.[7] However, the direct contribution of this pathway to the overall circulating C17:0 pool is still under investigation, with some studies suggesting it may be a minor contributor.[8]

Another proposed mechanism for endogenous C17:0 synthesis is the α-oxidation of stearic acid (C18:0), a common even-chain saturated fatty acid. This process involves the removal of one carbon atom from the carboxyl end of the fatty acid, converting C18:0 to C17:0.[2]

The Gut Microbiome's Role: Direct Influence or Precursor Provider?

The direct influence of the gut microbiome on circulating C17:0 levels has been a subject of investigation. A key study involving germ-free mice found that circulating levels of C15:0 and C17:0 were not directly influenced by the gut microbiota.[8] This suggests that the gut bacteria themselves may not be a significant source of C17:0 that enters systemic circulation.

However, the gut microbiome's role as a producer of propionate, a precursor for odd-chain fatty acid synthesis, remains a critical indirect link. The composition and metabolic activity of the gut microbiota can therefore influence the availability of substrates for endogenous C17:0 production. A study on chronic atrophic gastritis found a significant negative correlation between fecal heptadecanoic acid and the gut microbe Erysipelotrichaceae_UCG-003, and between pentadecanoic acid and Haemophilus, suggesting a complex interplay.[9][10]

Signaling Pathways Influenced by C17:0

Recent research has begun to uncover the molecular mechanisms through which C17:0 may exert its beneficial effects on metabolic health. Two key signaling pathways that appear to be modulated by C17:0 are the PI3K/Akt and JAK/STAT pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Studies have shown that C17:0 can suppress the proliferation of non-small-cell lung cancer cells by downregulating the PI3K/Akt signaling pathway.[11] This suggests that C17:0 may have therapeutic potential in diseases characterized by overactive PI3K/Akt signaling.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell growth. There is evidence to suggest that odd-chain fatty acids may modulate this pathway. While direct studies on C17:0 are limited, the broader class of odd-chain fatty acids has been implicated in the regulation of JAK/STAT signaling, which is known to be involved in lipid metabolism in adipocytes.[12]

References

- 1. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]

- 8. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Journey of Dietary Margaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margaric acid (17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. Once considered primarily a biomarker for dairy fat consumption, emerging research suggests its potential involvement in various physiological processes. This technical guide provides a comprehensive overview of the metabolic fate of dietary margaric acid, from its intestinal absorption to its cellular utilization and signaling roles. We delve into the quantitative aspects of its metabolism, detail the experimental protocols for its analysis, and visualize the key metabolic and signaling pathways involved.

Introduction

Margaric acid, or heptadecanoic acid, is a 17-carbon saturated fatty acid found in trace amounts in dairy products and ruminant fats.[1][2] Unlike its even-chain counterparts, the metabolism of margaric acid yields unique products with distinct metabolic implications. Understanding the complete metabolic pathway of this dietary fatty acid is crucial for elucidating its physiological functions and its potential as a therapeutic agent or a nuanced biomarker of dietary habits and metabolic health.

Absorption and Distribution

The intestinal absorption of dietary fats is a complex process involving emulsification, enzymatic digestion, and uptake by enterocytes.[3] While specific quantitative data on the oral bioavailability of margaric acid in humans is limited, studies on other fatty acids provide a general framework. Following ingestion, triglycerides containing margaric acid are hydrolyzed by lipases into free fatty acids and monoglycerides. These products are then absorbed by the intestinal mucosa.

Table 1: Plasma Concentrations of Margaric Acid in Response to Dairy Intake

| Study Group | Change in Daily Dairy Intake | Change in Plasma Margaric Acid Levels | p-value |

| Increased Dairy | +3.0 (± 1.2) serves/day | +0.02 (95% CI: -0.03 to 0.05) | 0.03 |

Source: Adapted from a randomized controlled study on the effects of changing dairy intake.[8]

Metabolism: The Beta-Oxidation Pathway

The catabolism of margaric acid primarily occurs through the mitochondrial beta-oxidation pathway, a cyclical process that sequentially shortens the fatty acyl-CoA chain.[9][10] Similar to even-chain fatty acids, each cycle of beta-oxidation involves four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[11][12]

However, due to its odd number of carbon atoms, the final thiolysis step in the beta-oxidation of margaric acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[13]

References

- 1. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alterations in Oral [1-14C] 18:1n-9 Distribution in Lean Wild-Type and Genetically Obese (ob/ob) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The distribution of C17 fatty acids in the liver of a child with propionicacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

- 10. ymdb.ca [ymdb.ca]

- 11. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 12. aocs.org [aocs.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using Margaric Acid as an Internal Standard by GC-MS

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the quantitative analysis of complex fatty acid mixtures in various biological and industrial samples.[1][2] Due to the inherent variability in sample preparation and the analytical process, the use of an internal standard (IS) is crucial for achieving accurate and precise quantification.[3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. Margaric acid, a saturated odd-chain fatty acid with the formula CH₃(CH₂)₁₅CO₂H, fits these criteria perfectly for most biological samples, as it is found only in trace amounts in ruminant fat and milkfat.[4] This application note provides a detailed protocol for the use of margaric acid (or its methyl ester, methyl heptadecanoate) as an internal standard for the quantification of fatty acids by GC-MS.

Principle of Internal Standardization

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and blank.[3] The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the samples. This approach effectively corrects for variations in injection volume, sample loss during preparation, and changes in instrument response.[1][3]

Why Margaric Acid (C17:0)?

Margaric acid (heptadecanoic acid) is an excellent choice as an internal standard for fatty acid analysis for several key reasons:

-

Low Natural Abundance: It is an odd-chain fatty acid that occurs in very low concentrations in most common plant and animal lipids, minimizing interference from endogenous levels.[4]

-

Chemical Similarity: As a saturated fatty acid, its chemical and physical properties (e.g., extraction efficiency, derivatization reactivity, and chromatographic behavior) are very similar to other common long-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids.

-

Chromatographic Separation: It is typically well-resolved from other common fatty acids in GC analysis.

For enhanced accuracy, a deuterated version of margaric acid, such as methyl heptadecanoate-d33 (C17:0-d33), can be used to create a stable isotope dilution assay, which is considered the gold standard for quantitative mass spectrometry.[1]

Experimental Protocols

1. Materials and Reagents

-

Solvents: Hexane, Chloroform, Methanol, Toluene, Isooctane (all GC or HPLC grade)

-

Internal Standard: Margaric Acid (C17:0) or Methyl Heptadecanoate (C17:0 FAME)

-

Derivatization Reagents:

-

Boron trifluoride in methanol (BF₃-Methanol, 14%) OR

-

Methanolic HCl (prepared by bubbling HCl gas through methanol or by careful addition of acetyl chloride to methanol) OR

-

Sodium methoxide in methanol.[5]

-

-

Other Reagents: Sodium chloride (NaCl), Sodium sulfate (anhydrous), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for sterol analysis if needed.[6]

-

Fatty Acid Standards: A certified reference mixture of fatty acid methyl esters (FAMEs) is recommended for calibration.

-

Glassware: Screw-cap test tubes with PTFE-lined caps, volumetric flasks, Pasteur pipettes.

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl heptadecanoate and dissolve it in 10 mL of hexane or isooctane in a volumetric flask. Store at -20°C.

-

Calibration Standards: Prepare a series of calibration standards by diluting a certified FAME reference standard mixture with hexane. Each calibration standard should be spiked with the internal standard to a final concentration (e.g., 10 µg/mL). A typical calibration range might be from 1 to 100 µg/mL for each FAME.[7]

3. Sample Preparation: Lipid Extraction and Transesterification

The following is a general protocol for total fatty acid analysis from a biological sample (e.g., plasma, tissue homogenate).

-

Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a precise volume of the margaric acid internal standard solution.

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic layer (containing lipids) into a clean screw-cap tube.

-

-

Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

Transesterification to FAMEs:

-

Add 2 mL of 14% BF₃-Methanol to the dried lipid extract.

-

Seal the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge for 2 minutes.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

-

Below is a DOT script visualizing the experimental workflow.

References

- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Margaric acid - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Margaric Acid Extraction from Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Margaric acid, or heptadecanoic acid (C17:0), is a saturated odd-chain fatty acid found as a trace component in the fat and milk of ruminants.[1][2] Its presence in human adipose tissue can serve as a biomarker for the long-term intake of dairy fat.[2] Emerging research has linked odd-chain fatty acids with a reduced risk of metabolic diseases, making margaric acid a molecule of interest in nutritional science and drug development.[3][4] These application notes provide detailed protocols for the extraction, derivatization, and quantification of margaric acid from adipose tissue, intended for use in a research and development setting.

Data Presentation

The concentration of margaric acid in adipose tissue is relatively low compared to even-chain fatty acids. The following table summarizes representative quantitative data for margaric acid in ruminant adipose tissue.

| Adipose Tissue Source | Margaric Acid (C17:0) Concentration (% of total fatty acids) | Reference |

| Ruminant Meat Fat | 0.83% | [2] |

| Bovine Subcutaneous Adipose Tissue | Varies with diet, generally a minor component | [5][6] |

Experimental Protocols

I. Lipid Extraction from Adipose Tissue

Two standard methods for the extraction of total lipids from adipose tissue are the Folch method and the Bligh & Dyer method. Both are effective, with the choice often depending on sample size and laboratory preference.

A. Protocol 1: Modified Folch Method [7][8]

This method is suitable for the exhaustive extraction of lipids from animal tissues.

Materials:

-

Adipose tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or distilled water)

-

Anhydrous sodium sulfate

-

Homogenizer

-

Buchner funnel and filter paper (Whatman No. 1)

-

Separating funnel

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh the adipose tissue sample (e.g., 1 g).

-

In a homogenizer, add the tissue to a chloroform:methanol (2:1, v/v) mixture at a ratio of 20 mL of solvent mixture per gram of tissue.[7]

-

Homogenize the sample until a uniform consistency is achieved.

-

Filter the homogenate through a Whatman No. 1 filter paper using a Buchner funnel under vacuum.

-

Transfer the filtrate to a separating funnel.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate) to the separating funnel.[7]

-

Shake the funnel vigorously and then allow the phases to separate. Centrifugation at low speed (e.g., 2000 rpm) can aid in phase separation.[7]

-

The lower phase contains the lipids dissolved in chloroform. Carefully drain the lower chloroform phase into a clean flask, passing it through a filter paper containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent from the lipid extract using a rotary evaporator or under a stream of nitrogen.

-

The resulting lipid extract can be stored under an inert atmosphere at -20°C for further analysis.

B. Protocol 2: Bligh & Dyer Method [9][10]

This rapid method is suitable for smaller sample sizes and is widely used for total lipid extraction.

Materials:

-

Adipose tissue sample

-

Chloroform

-

Methanol

-

Distilled water or 0.9% NaCl solution

-

Homogenizer or blender

-

Centrifuge

Procedure:

-

Weigh the adipose tissue sample (e.g., 4 g).[9]

-

In a blender or homogenizer, add the tissue, 10 mL of chloroform, and 20 mL of methanol.[9]

-

Homogenize the mixture for 2 minutes.[9]

-

Add an additional 10 mL of chloroform and homogenize for another 30 seconds.[9]

-

Add 8 mL of 0.9% NaCl solution and blend for 30 seconds.[9]

-

Transfer the mixture to a centrifuge tube and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to separate the phases.[11]

-

The mixture will separate into two phases: an upper aqueous methanol phase and a lower chloroform phase containing the lipids.

-

Carefully aspirate and discard the upper phase.

-

Collect the lower chloroform phase containing the lipid extract.

-

The solvent can be evaporated, and the lipid extract stored as described in the Folch method.

II. Preparation of Fatty Acid Methyl Esters (FAMEs)

For the analysis of fatty acids by gas chromatography (GC), they must first be derivatized to their more volatile methyl esters (FAMEs).

A. Protocol 3: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [12]

This is a widely used and effective method for both esterifying free fatty acids and transesterifying esterified fatty acids.

Materials:

-

Dried lipid extract

-

12-14% Boron Trifluoride in methanol (BF₃-Methanol)

-

Hexane or Heptane

-

Saturated NaCl solution

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

Procedure:

-

Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[12]

-

Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[12]

-

Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.[12]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution to the tube.

-

Vortex the tube for 1 minute to extract the FAMEs into the organic layer.

-

Centrifuge at approximately 1,500 x g for 10 minutes to separate the phases.[12]

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

III. Quantification of Margaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a DB-WAX or a similar column, is suitable for FAME separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

-

Injector Temperature: 250°C.[13]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp to 160°C at 30°C/min.

-

Ramp to 300°C at 2°C/min.[13]

-

-

MS Parameters (if applicable):

Quantification: Quantification of margaric acid is achieved by comparing the peak area of its methyl ester with that of an internal standard. A suitable internal standard is a deuterated version of a fatty acid not typically found in the sample, or another odd-chain fatty acid like nonadecanoic acid (C19:0).[6] A calibration curve should be prepared using a certified standard of margaric acid methyl ester.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The overall workflow for the extraction and analysis of margaric acid from adipose tissue is depicted below.

Caption: Experimental workflow for margaric acid analysis.

Metabolic Pathway of Odd-Chain Fatty Acids

Margaric acid, as an odd-chain fatty acid, is metabolized via beta-oxidation to yield acetyl-CoA and a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle.[15]

Caption: Metabolic fate of margaric acid.

References

- 1. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Oleic acid concentration in bovine adipose tissues: impact on human health, sensory attributes, and genetic regulation [frontiersin.org]

- 6. projects.sare.org [projects.sare.org]

- 7. Lipid extraction by folch method | PPTX [slideshare.net]

- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 9. youtube.com [youtube.com]

- 10. biochem.wustl.edu [biochem.wustl.edu]

- 11. tabaslab.com [tabaslab.com]

- 12. benchchem.com [benchchem.com]

- 13. gcms.cz [gcms.cz]

- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 15. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

Application Note: Methyl Esterification of Margaric Acid for Gas Chromatography (GC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Margaric acid, also known as heptadecanoic acid (C17:0), is a saturated fatty acid with 17 carbon atoms. Its accurate quantification is crucial in various research fields, including lipidomics, nutritional science, and clinical diagnostics, where it can serve as an internal standard or a biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging.[1][2]

To overcome these limitations, a derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2] This application note provides detailed protocols for the methyl esterification of margaric acid for subsequent analysis by GC with Flame Ionization Detection (GC-FID).

Principle of Methyl Esterification

Methyl esterification involves the conversion of the carboxylic acid group of margaric acid into a methyl ester group. This reaction can be catalyzed by either acids or bases.

-

Acid-Catalyzed Esterification: In the presence of an acid catalyst such as Boron Trifluoride (BF3) in methanol or methanolic HCl, the carboxylic acid is protonated, making it more susceptible to nucleophilic attack by methanol. This leads to the formation of the methyl ester and water.[3][4] This method is effective for both free fatty acids and for the transesterification of fatty acids from glycerides.[4]

-

Base-Catalyzed Transesterification: A strong base like sodium methoxide or potassium hydroxide in methanol can be used to transesterify fatty acids from lipids like triglycerides. The base catalyzes the exchange of the glycerol backbone for a methyl group.[4][5] It's important to note that base-catalyzed methods do not esterify free fatty acids.[4][5]

For the analysis of isolated margaric acid, an acid-catalyzed approach is generally preferred.

Experimental Protocols

Two common and effective acid-catalyzed methods for the methyl esterification of margaric acid are presented below.

3.1. Method 1: Boron Trifluoride (BF3) - Methanol Method

This is a widely used and effective method for the preparation of FAMEs.[3][6]

3.1.1. Reagents and Materials

-

Margaric Acid Standard or extracted lipid sample containing margaric acid

-

BF3-Methanol reagent (12-14% w/v)

-

Methanol, anhydrous

-

Hexane or Heptane, GC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

3.1.2. Protocol

-

Sample Preparation: Accurately weigh approximately 1-10 mg of the margaric acid sample into a reaction vial.

-

Esterification: Add 2 mL of BF3-Methanol reagent to the vial.

-

Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes in a heating block or water bath.[3]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.

-

Mixing: Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the organic phase.

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the margaric acid methyl ester.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

-

Analysis: The resulting hexane/heptane solution is ready for injection into the GC.

3.2. Method 2: Methanolic Hydrochloric Acid (HCl) Method

This method is a reliable alternative to the BF3-Methanol method.[7][8]

3.2.1. Reagents and Materials

-

Margaric Acid Standard or extracted lipid sample containing margaric acid

-

Methanolic HCl (e.g., 5% w/v, prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to cold anhydrous methanol)

-

Hexane or Heptane, GC grade

-

Water, deionized

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

3.2.2. Protocol

-

Sample Preparation: Weigh approximately 1-10 mg of the margaric acid sample into a reaction vial.

-

Esterification: Add 2 mL of 5% methanolic HCl to the vial.

-

Reaction: Tightly cap the vial and heat at 80°C for 1-2 hours.[8]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 2 mL of hexane (or heptane) and 1 mL of water to the vial.

-

Mixing: Cap the vial and vortex vigorously for 1 minute.

-

Phase Separation: Allow the layers to separate.

-

Drying: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.

-

Analysis: The resulting solution is ready for GC analysis.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for Methyl Esterification

| Parameter | Method 1: BF3-Methanol | Method 2: Methanolic HCl |

| Catalyst | Boron Trifluoride (BF3) | Hydrochloric Acid (HCl) |

| Reagent | 12-14% BF3 in Methanol | 5% HCl in Methanol |

| Sample Amount | 1-10 mg | 1-10 mg |

| Reagent Volume | 2 mL | 2 mL |

| Reaction Temperature | 60-100°C | 80°C |

| Reaction Time | 5-10 minutes | 1-2 hours |

| Extraction Solvent | Hexane or Heptane | Hexane or Heptane |

Table 2: Typical Gas Chromatography (GC-FID) Parameters for FAME Analysis

| Parameter | Recommended Conditions |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Fused silica capillary column (e.g., HP-INNOWax, DB-23, FAMEWAX)[9][10] |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |

| Carrier Gas | Helium or Hydrogen[11] |

| Flow Rate | 1 mL/min (constant flow)[9] |

| Injector Temperature | 250°C[9][10] |

| Detector Temperature | 250-280°C[9][10] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 or 100:1[10] |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 10 min |

Visualization of Experimental Workflow

Caption: Workflow for the methyl esterification of margaric acid for GC analysis.

Conclusion

The protocols described provide robust and reliable methods for the methyl esterification of margaric acid, enabling accurate and precise quantification by gas chromatography. The choice between the BF3-Methanol and methanolic HCl methods may depend on laboratory availability of reagents and specific sample matrices. Proper sample handling and adherence to the outlined GC parameters are essential for achieving high-quality chromatographic results.

References

- 1. s4science.at [s4science.at]

- 2. gcms.cz [gcms.cz]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aocs.org [aocs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. internationaloliveoil.org [internationaloliveoil.org]

Application Note: Quantitative Analysis of C17:0 Fatty Acid by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of heptadecanoic acid (C17:0), a saturated long-chain fatty acid. The protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data acquisition and analysis. The method utilizes electrospray ionization in negative mode for sensitive and specific detection of C17:0. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid. While present in lower concentrations in many biological systems compared to even-chain fatty acids, its levels have been associated with various physiological and pathological processes, making its accurate quantification crucial in biomedical and pharmaceutical research.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for determining the concentrations of fatty acids like C17:0 in complex biological matrices.[1] This application note provides a comprehensive protocol for the extraction, separation, and quantification of C17:0 using LC-MS/MS.

Experimental

Materials and Reagents

-

Heptadecanoic acid (C17:0) standard (Sigma-Aldrich)

-

Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3) or other suitable stable isotope-labeled fatty acid

-

LC-MS grade methanol, acetonitrile, isopropanol, and water (Fisher Chemical)

-

Formic acid and ammonium formate (Fluka Sigma-Aldrich)

-

Chloroform and hexane (Sigma-Aldrich)

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect 200 µL of plasma or serum into a clean glass tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL C17:0-d3 in methanol) to each sample, vortex briefly.

-

Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 methanol:water). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-